molecular formula C13H9ClF3N B1529946 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine CAS No. 1261739-69-8

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine

Cat. No. B1529946
CAS RN: 1261739-69-8
M. Wt: 271.66 g/mol
InChI Key: MZUSHHVUWWMCIQ-UHFFFAOYSA-N
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Description

“2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound that is part of the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” is characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a chlorine atom . The InChI code for this compound is 1S/C13H9ClF3N/c14-12-9 (5-3-7-11 (12)18)8-4-1-2-6-10 (8)13 (15,16)17/h1-7H,18H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” include a molecular weight of 271.67 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Catalyst Development in Organic Chemistry

  • 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine has been utilized in the development of catalysts for the amination of aryl chlorides, bromides, and triflates. These catalysts, such as palladium complexes supported by biphenyl-based ligands, are highly efficient for catalytic amination, operating well at various temperatures and with different substrate combinations (Wolfe et al., 2000).

Synthesis of Complex Organic Molecules

  • The compound has been used in the synthesis of transannular- and spiro-substituted cyclotriphosphazenes. This involves reactions with difunctional alcohols or amines, demonstrating the compound's versatility in creating complex organic structures (Allcock et al., 1992).

Materials Science and Polymer Development

  • In the field of materials science, this compound is instrumental in the development of new materials. For example, it has been involved in the synthesis of organosoluble and light-colored fluorinated polyimides, which are valuable for their high thermal stability, low moisture absorption, and strong film-forming abilities (Yang et al., 2003).

Environmental Science and Sensing Technologies

  • The compound has also found applications in environmental science, particularly in the development of sensors for detecting pollutants like polychlorinated biphenyls (PCBs). It has been used to create fluorescent analogs of PCBs for use in continuous flow immunosensor assays, indicating its potential in environmental monitoring (Charles et al., 1995).

Electronic and Optical Applications

  • In the electronics and optics industry, derivatives of this compound have been used to create materials for organic light-emitting diodes (OLEDs). This includes the development of bipolar molecules that facilitate efficient electroluminescence and potential use in display technologies (Ge et al., 2008).

Safety and Hazards

The safety information for “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” indicates that it should be handled with caution. The compound is labeled with a warning pictogram, and the associated hazard statements and precautionary statements are available in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” and similar compounds are promising. Trifluoromethyl groups are found in many FDA-approved drugs, and their incorporation into organic molecules can lead to compounds with unique biological properties . Therefore, research into the synthesis and uses of trifluoromethyl-containing compounds is likely to continue to be a significant area of study .

properties

IUPAC Name

2-chloro-3-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSHHVUWWMCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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